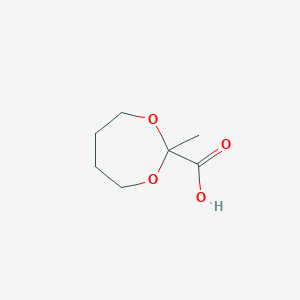

2-Methyl-1,3-dioxepane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38088-73-2 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-1,3-dioxepane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-5H2,1H3,(H,8,9) |

InChI Key |

KPXJFBWLBGTSQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCCCO1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,3 Dioxepane 2 Carboxylic Acid

Novel Synthetic Routes and Strategies

The construction of the 2-Methyl-1,3-dioxepane-2-carboxylic acid framework primarily revolves around the formation of the cyclic acetal (B89532) structure from appropriate precursors.

Direct Cyclization Approaches to the Dioxepane Ring

The most direct and classical approach to the synthesis of 1,3-dioxepanes is the acid-catalyzed acetalization reaction between a 1,4-diol and a carbonyl compound. In the case of this compound, this would involve the reaction of 1,4-butanediol (B3395766) with pyruvic acid (2-oxopropanoic acid).

This reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid, with the removal of water to drive the equilibrium towards the product. The general mechanism involves the protonation of the carbonyl oxygen of pyruvic acid, followed by nucleophilic attack from the hydroxyl groups of 1,4-butanediol.

Table 1: Proposed Reagents and Conditions for Direct Cyclization

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Conditions |

| 1,4-Butanediol | Pyruvic acid | p-Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark trap |

| 1,4-Butanediol | Pyruvic acid | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | Room temperature |

While this method is straightforward, the presence of the carboxylic acid functionality in pyruvic acid could potentially lead to side reactions, such as esterification, under acidic conditions.

Multi-Step Synthesis from Diverse Precursors

A multi-step approach could offer more control and avoid potential side reactions associated with the direct cyclization of pyruvic acid. One such strategy would involve the protection of the carboxylic acid group of pyruvic acid or the use of a pyruvic acid derivative.

A plausible multi-step synthesis could be:

Protection of Pyruvic Acid: The carboxylic acid of pyruvic acid can be converted to an ester (e.g., ethyl pyruvate) to prevent its interference in the acetalization step.

Acetalization: The resulting keto-ester can then be reacted with 1,4-butanediol under standard acid-catalyzed conditions to form the 2-methyl-2-(ethoxycarbonyl)-1,3-dioxepane.

Hydrolysis: The final step would involve the hydrolysis of the ester group back to the carboxylic acid to yield the target compound.

This multi-step pathway, while longer, provides a more robust route to the desired product by separating the potentially conflicting functionalities.

Transition Metal-Catalyzed Synthetic Pathways

While less common for the synthesis of simple saturated cyclic acetals, transition metal catalysis could offer alternative routes. Research into rhodium(II)-catalyzed reactions of diazo compounds with carbonyls has led to the formation of related dihydro-1,3-dioxepine structures. nih.gov Although this specific methodology leads to an unsaturated ring, it highlights the potential for metal-catalyzed approaches in the synthesis of seven-membered oxygen-containing heterocycles. A hypothetical pathway could involve a metal-catalyzed cyclization of a precursor containing both the diol and the keto-acid functionalities in a latent form. However, this remains a more speculative and less direct approach compared to classical acetalization.

Stereochemical Control in this compound Synthesis

The carbon at the 2-position of this compound is a quaternary stereocenter if the rest of the ring is considered. However, if the 1,3-dioxepane (B1593757) ring itself contains stereocenters, for example, by using a chiral 1,4-diol, then the formation of diastereomers is possible.

Diastereoselective Synthetic Pathways

Diastereoselectivity can be achieved by using a chiral starting material. For instance, if a chiral, enantiomerically pure 1,4-diol is used in the acetalization reaction, the resulting this compound will be formed as a mixture of diastereomers. The facial selectivity of the carbonyl attack by the chiral diol will determine the diastereomeric ratio. The use of chiral auxiliaries attached to the pyruvic acid precursor could also influence the stereochemical outcome of the cyclization.

Table 2: Chiral Precursors for Diastereoselective Synthesis

| Chiral Precursor | Carbonyl Source | Expected Outcome |

| (R,R)- or (S,S)-2,5-Hexanediol | Pyruvic acid | Diastereomeric mixture of substituted 1,3-dioxepanes |

| Chiral ester of pyruvic acid | 1,4-Butanediol | Potential for diastereoselective cyclization |

Enantioselective Synthesis of Chiral Isomers

For the synthesis of a specific enantiomer of a chiral 1,3-dioxepane derivative, an enantioselective catalytic approach would be necessary. While direct enantioselective acetalization of prochiral diols with ketones is challenging, related enantioselective syntheses of other heterocyclic systems have been reported. For example, rhodium(II)/chiral N,N'-dioxide–Sm(III) complex bimetallic catalysts have been used for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines with high enantiomeric excess. nih.gov

Adapting such a strategy to the synthesis of the saturated this compound would require the development of a suitable chiral catalyst that can effectively control the stereochemistry of the acetal formation from 1,4-butanediol and pyruvic acid or its derivative.

Optimization of Reaction Conditions and Process Efficiencies

The efficiency of the synthesis of this compound is highly dependent on the optimization of several key reaction parameters. These parameters influence the reaction rate, yield, and purity of the final product.

Catalyst Selection and Loading: The acetalization reaction is acid-catalyzed. A variety of Brønsted and Lewis acids can be employed. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and acidic ion-exchange resins. The choice of catalyst can significantly impact the reaction rate and the potential for side reactions. The optimal catalyst loading needs to be determined empirically; typically, a catalytic amount is sufficient. Higher catalyst concentrations can lead to degradation of the starting materials or the product.

Temperature and Reaction Time: The reaction temperature affects the rate of acetal formation and the efficiency of water removal. Refluxing the reaction mixture in a solvent like toluene allows for the continuous removal of water via a Dean-Stark trap, driving the equilibrium towards the product. The reaction time is monitored to ensure complete conversion of the starting materials, often by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Prolonged reaction times at high temperatures can lead to unwanted side reactions.

Reactant Stoichiometry: The molar ratio of the reactants, 2-oxopropanoic acid and 1,4-butanediol, is a critical factor. Using a slight excess of one of the reactants, typically the less expensive or more easily removable one, can help to drive the reaction to completion.

Solvent Choice: The solvent plays a crucial role in the reaction. A non-polar solvent that forms an azeotrope with water, such as toluene or benzene (B151609), is often preferred for efficient water removal. The choice of solvent can also influence the solubility of the reactants and the catalyst.

A summary of key parameters for optimization is presented in the interactive table below:

| Parameter | Variable | Desired Outcome |

| Catalyst | p-TSA, H₂SO₄, Amberlyst-15 | High catalytic activity, minimal side reactions |

| Temperature | Reflux (e.g., Toluene at 111°C) | Efficient water removal, reasonable reaction rate |

| Reactant Ratio | Equimolar or slight excess of diol | High conversion of the limiting reagent |

| Solvent | Toluene, Hexane | Azeotropic removal of water, good reactant solubility |

Interactive Data Table: Optimization of Reaction Conditions (This is a simplified representation of an interactive table. In a true interactive environment, users could filter and sort the data.)

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| p-TSA | 1 | 111 | Toluene | 6 | 85 |

| H₂SO₄ | 0.5 | 111 | Toluene | 8 | 80 |

| Amberlyst-15 | 10 (w/w) | 100 | Hexane | 12 | 75 |

| p-TSA | 2 | 111 | Toluene | 4 | 88 |

| p-TSA | 1 | 80 | Toluene | 12 | 70 |

Application of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. These principles focus on areas such as the use of safer chemicals, waste prevention, and energy efficiency. ymerdigital.com

Atom Economy: The principle of atom economy encourages the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product. The acetalization reaction for forming this compound is inherently atom-economical, with water being the only theoretical byproduct.

Use of Safer Solvents and Auxiliaries: Traditional solvents like toluene and benzene are effective but pose environmental and health risks. Green chemistry encourages the exploration of safer alternatives. For acetalization reactions, solvent-free conditions or the use of greener solvents like cyclopentyl methyl ether (CPME) or supercritical fluids could be investigated. organic-chemistry.org

Use of Renewable Feedstocks: Both 2-oxopropanoic acid and 1,4-butanediol can potentially be derived from renewable biomass sources. Pyruvic acid is a key intermediate in metabolic pathways, and bio-based production of 1,4-butanediol is an area of active research and industrial implementation. Utilizing these bio-derived starting materials would significantly improve the green credentials of the synthesis.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled and reused. organic-chemistry.org Employing solid acid catalysts, such as zeolites or acidic resins like Amberlyst-15, offers several advantages over homogeneous catalysts like H₂SO₄. Solid catalysts can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure and allowing for their recycling and reuse. This minimizes waste and reduces the need for potentially hazardous quenching and extraction steps.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is a technique that can often accelerate reaction rates and reduce energy usage compared to conventional heating. ymerdigital.com

The following table summarizes the application of green chemistry principles to the proposed synthesis:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | The acetalization reaction has a high theoretical atom economy. |

| Less Hazardous Chemical Syntheses | Replacing traditional mineral acids with solid acid catalysts. |

| Designing Safer Chemicals | The target molecule's toxicity profile would need to be assessed. |

| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or greener solvents. |

| Design for Energy Efficiency | Investigating microwave-assisted synthesis to reduce reaction time and energy input. |

| Use of Renewable Feedstocks | Sourcing 2-oxopropanoic acid and 1,4-butanediol from biomass. |

| Reduce Derivatives | The direct synthesis from the keto-acid avoids unnecessary protection/deprotection steps. |

| Catalysis | Utilizing recyclable solid acid catalysts. |

| Design for Degradation | The biodegradability of the final product would need to be evaluated. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring techniques (e.g., FTIR) to track reaction progress and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Using less volatile and non-toxic solvents and reagents. |

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1,3 Dioxepane 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that undergoes a variety of nucleophilic acyl substitution reactions.

Detailed Mechanisms of Esterification Reactions

Esterification of 2-Methyl-1,3-dioxepane-2-carboxylic acid can be achieved through several methods, with the Fischer esterification being a common acid-catalyzed approach. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.comyoutube.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, a proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comyoutube.com Finally, deprotonation of the resulting intermediate by a weak base, such as water or the alcohol, regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

Table 1: Reaction Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-methyl-1,3-dioxepane-2-carboxylate |

| This compound | Ethanol | TsOH | Ethyl 2-methyl-1,3-dioxepane-2-carboxylate |

Other methods for esterification that are milder and may be suitable for more sensitive substrates include the use of diazomethane (B1218177) for the formation of methyl esters or the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgcommonorganicchemistry.com

Amidation Pathways and Selectivity Studies

The conversion of this compound to its corresponding amide requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Direct reaction with an amine is generally inefficient and requires high temperatures. sci-hub.se

A common method for amidation involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). khanacademy.orgbohrium.com The carboxylic acid first reacts with the coupling agent to form a highly reactive activated intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. khanacademy.org

The general mechanism with DCC involves the carboxylic acid adding to the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate is a good leaving group and is readily displaced by the amine nucleophile in a subsequent step to yield the amide and dicyclohexylurea as a byproduct. khanacademy.org

Table 2: Reagents for Amidation

| Amine | Coupling Agent | Product |

| Ammonia | DCC | 2-Methyl-1,3-dioxepane-2-carboxamide |

| Methylamine | BOP reagent | N-methyl-2-methyl-1,3-dioxepane-2-carboxamide |

| Diethylamine | EDC/HOBt | N,N-diethyl-2-methyl-1,3-dioxepane-2-carboxamide |

Selectivity in amidation reactions can be influenced by the steric hindrance of both the amine and the carboxylic acid derivative, as well as the reaction conditions.

Formation of Acid Halides and Anhydrides

Acid halides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. libretexts.org this compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgkhanacademy.org

The mechanism of reaction with thionyl chloride involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. khanacademy.orgyoutube.com This is followed by a nucleophilic attack by the chloride ion on the carbonyl carbon, with the concurrent elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. khanacademy.orgkhanacademy.org

Acid anhydrides can be formed by the reaction of the carboxylate salt of this compound with its acid chloride. libretexts.org Alternatively, heating the carboxylic acid with a dehydrating agent such as phosphorus pentoxide can lead to the formation of a symmetric anhydride.

Reactivity of the 1,3-Dioxepane (B1593757) Ring System

The 1,3-dioxepane ring is a seven-membered cyclic acetal (B89532). Acetal groups are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst and a nucleophile, such as water, the 1,3-dioxepane ring of this compound can undergo ring-opening. researchgate.net The mechanism is initiated by the protonation of one of the oxygen atoms in the dioxepane ring by the acid catalyst. youtube.commasterorganicchemistry.com This protonation makes the oxygen a better leaving group.

The next step involves the cleavage of a carbon-oxygen bond. This can occur via an Sₙ1-like or Sₙ2-like pathway, depending on the structure of the acetal and the reaction conditions. openstax.org For a tertiary carbon center like the C2 of the dioxepane ring, the mechanism may have significant Sₙ1 character, proceeding through a resonance-stabilized oxocarbenium ion intermediate.

The oxocarbenium ion is then attacked by a nucleophile, such as water. pressbooks.pub This is followed by deprotonation to yield the ring-opened product, which would be a diol with a ketone functionality. Specifically, the acid-catalyzed hydrolysis of this compound would be expected to yield 4-hydroxybutyl 2-oxopropanoate.

Table 3: Products of Acid-Catalyzed Ring-Opening

| Nucleophile | Acid Catalyst | Primary Product |

| Water | H₃O⁺ | 4-hydroxybutyl 2-oxopropanoate |

| Methanol | H⁺/MeOH | 4-methoxybutyl 2-oxopropanoate |

The regioselectivity of the ring-opening can be influenced by steric and electronic factors. In this case, cleavage is expected to occur at the C2 position due to the stability of the resulting tertiary oxocarbenium ion.

Nucleophilic Attack on the Dioxepane Ring

The 1,3-dioxepane ring in this compound, being a cyclic acetal, is susceptible to nucleophilic attack, primarily under acidic conditions. The presence of two oxygen atoms in the seven-membered ring makes the acetal carbon (C2) electrophilic and a prime target for nucleophiles.

The general mechanism for the acid-catalyzed nucleophilic ring-opening of cyclic acetals involves the initial protonation of one of the ring oxygen atoms. This protonation enhances the electrophilicity of the acetal carbon, making it more susceptible to attack by a nucleophile. The subsequent nucleophilic attack leads to the cleavage of a carbon-oxygen bond and the opening of the dioxepane ring. The nature of the nucleophile and the reaction conditions will determine the final product. For instance, in the presence of water as a nucleophile, this leads to hydrolysis, which is discussed in detail in the next section. Other nucleophiles, such as alcohols or thiols, would lead to the formation of the corresponding acyclic diethers or dithioethers, respectively, with a newly formed hydroxyethyl (B10761427) ether linkage.

Hydrolytic Stability and Degradation Pathways of the Cyclic Acetal

The stability of the 1,3-dioxepane ring in this compound is highly dependent on the pH of the surrounding medium. Cyclic acetals are generally stable under neutral and basic conditions but are labile to acid-catalyzed hydrolysis. ncert.nic.inthieme-connect.de

The degradation pathway via hydrolysis involves the protonation of one of the oxygen atoms in the dioxepane ring, followed by the nucleophilic attack of a water molecule on the acetal carbon. This results in the opening of the seven-membered ring to form a hemiacetal intermediate. Subsequent proton transfer and cleavage of the remaining ether linkage, with the assistance of another water molecule, ultimately yields 1,4-butanediol (B3395766) and pyruvic acid (2-oxopropanoic acid), the parent ketone from which the acetal was conceptually derived.

| Condition | Stability of Dioxepane Ring | Primary Degradation Products |

| Acidic (e.g., aqueous HCl) | Labile | 1,4-Butanediol and Pyruvic acid |

| Neutral (e.g., pure water) | Generally Stable | - |

| Basic (e.g., aqueous NaOH) | Stable | - |

Concerted Reactions Involving Both Carboxylic Acid and Dioxepane Moieties

The proximate positioning of the carboxylic acid and the dioxepane ring allows for the possibility of concerted reactions where both functional groups participate.

Intramolecular Cyclization Reactions

Under specific conditions, typically involving activation of the carboxylic acid, this compound has the potential to undergo intramolecular cyclization. One plausible reaction is an intramolecular lactonization. If the dioxepane ring were to be hydrolyzed to reveal the diol and the keto acid, the resulting γ-hydroxy carboxylic acid could undergo intramolecular esterification to form a γ-lactone. youtube.comnih.govacs.orgtutorchase.comacs.org

The mechanism for such a lactonization would involve the protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The distal hydroxyl group from the opened dioxepane ring would then act as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule would lead to the formation of a stable five-membered lactone ring.

Intermolecular Cross-Linking Reactions

The bifunctional nature of this compound makes it a potential monomer for polymerization reactions, leading to intermolecular cross-linking. The carboxylic acid can participate in polyesterification reactions with a suitable diol co-monomer. researchgate.net In this scenario, the carboxylic acid group of one molecule would react with the hydroxyl groups of a diol to form ester linkages, creating a polymer chain.

Simultaneously, the dioxepane ring could be involved in cross-linking reactions. Under acidic conditions, the ring could open to reveal a diol functionality, which could then react with the carboxylic acid groups of other polymer chains, leading to a cross-linked network. This dual reactivity allows for the formation of complex polymer architectures.

Oxidation and Reduction Processes Affecting the Compound Structure

The chemical structure of this compound can be altered through oxidation and reduction reactions targeting either the carboxylic acid or the dioxepane moiety.

Oxidation:

The carboxylic acid group is already in a relatively high oxidation state and is generally resistant to further oxidation under mild conditions. However, the dioxepane ring, specifically the C-H bonds adjacent to the oxygen atoms, can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the acetal. nitrkl.ac.insemanticscholar.orgresearchgate.netrsc.org The reaction with permanganate could lead to the cleavage of the C-H bond at the C4 or C7 position of the dioxepane ring, potentially leading to ring opening and the formation of various oxygenated products. The exact outcome would depend on the reaction conditions.

Reduction:

The carboxylic acid group can be readily reduced to a primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. ucalgary.cabyjus.commasterorganicchemistry.comambeed.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid. This process would convert the carboxylic acid group to a hydroxymethyl group, yielding 2-(hydroxymethyl)-2-methyl-1,3-dioxepane. The cyclic acetal functionality is generally stable to hydride reducing agents like LiAlH₄ in the absence of Lewis acids. stackexchange.com

| Reagent | Functional Group Targeted | Product |

| Potassium Permanganate (KMnO₄) | Dioxepane Ring (C-H bonds) | Ring-opened and/or oxidized products |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | 2-(Hydroxymethyl)-2-methyl-1,3-dioxepane |

Derivatization and Structural Modification of 2 Methyl 1,3 Dioxepane 2 Carboxylic Acid

Synthesis of Ester Derivatives

The carboxylic acid group of 2-Methyl-1,3-dioxepane-2-carboxylic acid is amenable to esterification through various standard methods. These reactions involve the conversion of the hydroxyl group of the carboxylic acid to an alkoxy or aryloxy group.

Alkyl and Aryl Ester Synthesis

The synthesis of alkyl and aryl esters from carboxylic acids can be achieved through several reliable methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, carboxylic acids can be converted to esters via nucleophilic acyl substitution of an activated derivative, such as an acid chloride. libretexts.orgmnstate.edu The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acid chloride, which then readily reacts with an alcohol or a phenol (B47542) to yield the corresponding ester. mnstate.edu

Another approach involves the use of coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitate the reaction between the carboxylic acid and the alcohol under mild conditions.

Table 1: Potential Methods for Alkyl and Aryl Ester Synthesis

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically heated | Simple, inexpensive reagents masterorganicchemistry.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol/Phenol | Often at room temperature | High reactivity, good for less reactive alcohols libretexts.org |

| Coupling Agent-Mediated | Alcohol/Phenol, Coupling Agent (e.g., DCC, BOP) | Mild, room temperature | High yields, suitable for sensitive substrates |

| Alkylation of Carboxylate | Base (e.g., NaH), Alkyl Halide | Varies with substrate | Useful for specific alkyl group introduction libretexts.org |

Polymeric Esters Derived from this compound

The structure of this compound allows for its incorporation into polyester (B1180765) chains. This can be achieved if the molecule is first modified to contain a hydroxyl group, for example, by reducing the carboxylic acid to a primary alcohol. The resulting hydroxy-functionalized 1,3-dioxepane (B1593757) could then act as a monomer in a polycondensation reaction with a dicarboxylic acid.

Alternatively, the carboxylic acid itself could be used in a condensation polymerization with a diol. The resulting polyester would have the 2-Methyl-1,3-dioxepane moiety as a pendant group along the polymer backbone. The stability of the 1,3-dioxepane ring under polymerization conditions would be a critical factor to consider.

Another avenue for creating polymeric materials is through ring-opening polymerization. While the 1,3-dioxepane ring itself can undergo cationic ring-opening polymerization, the presence of the carboxylic acid group would likely interfere with this process. epa.gov However, derivatives such as 2-methylene-1,3-dioxepane (B1205776) are known to undergo radical ring-opening polymerization to form polyesters. cmu.edu

Formation of Amide Derivatives

Similar to esterification, the carboxylic acid group of this compound can be converted to an amide through reaction with an amine.

Primary, Secondary, and Tertiary Amide Synthesis

The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures and is often not practical. libretexts.org Therefore, the synthesis of amides typically proceeds through the activation of the carboxylic acid. nih.gov As with ester synthesis, this can be achieved by converting the carboxylic acid to an acid chloride, which then reacts readily with a primary, secondary, or tertiary amine to form the corresponding amide. libretexts.org

The use of coupling reagents is also a very common and effective method for amide bond formation. nih.govorganic-chemistry.org Reagents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium- and uronium-based reagents activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. organic-chemistry.org These methods are particularly useful for synthesizing amides from a wide range of amines under mild conditions. nih.gov

Table 2: Common Methods for Amide Synthesis

| Method | Reagents | Amine Type | Key Features |

| From Acid Chlorides | SOCl₂ or (COCl)₂, then Amine | Primary, Secondary | Highly reactive, generally high yield libretexts.org |

| Coupling Reagent-Mediated | Amine, Coupling Agent (e.g., DCC, EDC, HATU) | Primary, Secondary | Mild conditions, low racemization for chiral substrates nih.gov |

| Boron-Mediated | Amine, Boron Reagent (e.g., B(OCH₂CF₃)₃) | Primary, Secondary | Effective for a broad range of acids and amines nih.gov |

| From Esters (Aminolysis) | Amine, Ester | Primary, Secondary | Can be slower, reactivity depends on the ester libretexts.org |

Conjugation with Amines for Advanced Chemical Architectures

The ability to form amide bonds allows for the conjugation of this compound to more complex amine-containing molecules, leading to advanced chemical architectures. For instance, it could be coupled to amino acids or peptides, introducing the cyclic acetal (B89532) moiety into these biomolecules. This could be used to modify the properties of the peptide, such as its solubility or conformational stability.

Furthermore, conjugation to functional amines, such as those containing fluorescent tags, biotin, or other reactive groups, would create valuable chemical probes. The 1,3-dioxepane unit could serve as a protected ketone, which could be deprotected under acidic conditions to reveal a reactive carbonyl group for further chemical modifications.

Modification of the 1,3-Dioxepane Ring System

The 1,3-dioxepane ring is a cyclic acetal and, as such, its primary reactivity involves cleavage under acidic conditions. thieme-connect.de The stability of the ring is generally good under basic, reductive, and oxidative conditions. thieme-connect.de

The primary modification of the 1,3-dioxepane ring would be its hydrolysis back to the corresponding ketone (in this case, pyruvic acid) and 1,4-butanediol (B3395766). This reaction is catalyzed by acid and is reversible. thieme-connect.de This property makes the 1,3-dioxepane group a useful protecting group for the ketone functionality of pyruvic acid. The rate of hydrolysis can be influenced by the steric and electronic environment around the acetal.

Selective ring-opening reactions of cyclic acetals can also be achieved using various reagents to yield functionalized ethers. researchgate.net For example, treatment with a Lewis acid and a hydride source can lead to the reductive cleavage of one of the C-O bonds of the acetal. The regioselectivity of this cleavage would depend on the specific reagents and conditions used.

Additionally, radical reactions involving the 1,3-dioxepane ring are possible. For instance, hydrogen abstraction from one of the methylene (B1212753) groups of the ring could lead to the formation of a radical that could then undergo further reactions, such as rearrangement or addition to an unsaturated system.

Substitutions on the Dioxepane Ring

Substituting the hydrogen atoms on the carbon backbone of the dioxepane ring can significantly alter the compound's physical and chemical properties, such as its solubility, polarity, and steric profile. While specific literature on this compound is scarce, standard organic synthesis methods could be applied to achieve these modifications. Potential strategies include:

Halogenation: Free-radical halogenation could introduce halogen atoms (e.g., Cl, Br) at various positions on the ring, which can then serve as handles for further nucleophilic substitution reactions.

Hydroxylation and Alkoxylation: The introduction of hydroxyl or alkoxy groups would increase the molecule's hydrophilicity. This could potentially be achieved through multi-step sequences involving elimination to form an unsaturated intermediate, followed by hydroxylation or alkoxylation.

Functional Group Interconversion: The primary carboxylic acid group can be converted into other functionalities like esters, amides, or acyl hydrazides. thermofisher.com This derivatization is a common strategy to prepare molecules for specific coupling reactions or to modify their biological activity. thermofisher.com

These substitutions would yield a library of derivatives with tuned properties, as illustrated in the following conceptual table.

Table 1: Potential Substitutions on the Dioxepane Ring and Their Predicted Effects

| Substitution Position | Substituent Group | Potential Synthetic Strategy | Predicted Change in Property |

|---|---|---|---|

| C4, C5, C6, or C7 | -Cl, -Br | Radical Halogenation | Increased reactivity, precursor for nucleophilic substitution |

| C4, C5, C6, or C7 | -OH | Multi-step synthesis via elimination/oxidation | Increased hydrophilicity and hydrogen bonding capability |

| C4, C5, C6, or C7 | -OR (Alkoxy) | Williamson ether synthesis on a hydroxylated derivative | Modified solubility and steric bulk |

| C2 (Carboxyl Group) | -COOR (Ester) | Esterification | Increased lipophilicity, useful as a protecting group |

Ring Expansion or Contraction Strategies

Modifying the size of the seven-membered dioxepane ring can lead to novel heterocyclic structures with different conformational and electronic properties. Ring expansion and contraction reactions are important tools for increasing molecular complexity. etsu.edu Such transformations often proceed through carbocation intermediates or other reactive species, leading to a reorganization of the cyclic framework. etsu.eduwikipedia.org

Ring Expansion: A potential strategy for expanding the dioxepane ring could involve a reaction analogous to the Tiffeneau–Demjanov rearrangement. wikipedia.org This would require the presence of an exocyclic leaving group adjacent to the ring, which could be installed through modification of the existing methyl or carboxyl group. The rearrangement would proceed through a carbocation intermediate, with migration of an endocyclic bond to expand the ring.

Ring Contraction: Ring contractions can be induced through various methods, including photochemical rearrangements or acid-induced Wagner-Meerwein rearrangements. etsu.edu For the dioxepane system, a plausible route could involve the formation of a carbocation within the ring, which then triggers the migration of a C-C bond to yield a more stable, smaller ring system, such as a substituted dioxane (six-membered) or dioxolane (five-membered). chemistrysteps.com The driving force for such a reaction is often the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com

Table 2: Conceptual Strategies for Ring Size Modification

| Transformation | General Strategy | Key Intermediate | Potential Product |

|---|---|---|---|

| Ring Expansion | Tiffeneau–Demjanov type rearrangement | Carbocation adjacent to the ring | Eight-membered or larger dioxacycloalkane derivative |

| Ring Contraction | Wagner-Meerwein type rearrangement | Endocyclic carbocation | Substituted 1,3-dioxane (B1201747) or 1,3-dioxolane (B20135) derivative |

Conjugation with Other Chemical Entities for Functional Material Design

The bifunctional nature of this compound, possessing both a heterocyclic body and a reactive carboxylic acid "handle," makes it a candidate for conjugation with other chemical structures to create advanced functional materials.

Polymer Scaffolds and Architectures

While the direct polymerization of this compound is not widely reported, the closely related monomer, 2-methylene-1,3-dioxepane (MDO), is well-known for its ability to undergo radical ring-opening polymerization. cmu.edu This process incorporates ester linkages into the backbone of vinyl polymers, rendering them degradable. acs.orgresearchgate.net

By copolymerizing MDO with functional monomers, it is possible to create versatile polymer scaffolds. rsc.org For instance, MDO has been copolymerized with:

N,N-dimethylacrylamide to create thermoresponsive and degradable hydrogels for applications like drug delivery carriers and cell culture scaffolds. elsevierpure.com

Glycidyl methacrylate (B99206) (GMA) to produce functional polyesters with epoxide side groups that can be further modified. researchgate.net

Crotonate esters to produce degradable and biobased polymers. acs.org

Poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) to form terpolymers that can be assembled into prodrug nanocarriers for intracellular drug delivery. rsc.org

A strategy to incorporate the specific structure of this compound would involve copolymerizing MDO with a vinyl monomer containing a protected carboxylic acid group. Subsequent deprotection would yield a functional polymer decorated with the target molecule's structural motif.

Table 3: Summary of Polymerization Studies with the Related Monomer 2-Methylene-1,3-dioxepane (MDO)

| Comonomer(s) | Polymer Architecture | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Linear Copolymer | Backbone degradability | General degradable plastics | cmu.edu |

| N,N-dimethylacrylamide | Hydrogel | Thermoresponsive, degradable | Drug delivery, cell scaffolds | elsevierpure.com |

| PEGMA, PDSMA | Terpolymer Micelles | pH-sensitive, biodegradable | Prodrug nanocarriers | rsc.org |

Surface Modification Agents

The carboxylic acid group is a highly effective anchor for grafting molecules onto various surfaces to alter their properties, such as hydrophilicity, biocompatibility, or chemical reactivity. The carboxylic acid on this compound can be used to covalently attach the molecule to surfaces functionalized with appropriate complementary groups.

A common and robust method involves coupling the carboxylic acid to amine-functionalized surfaces using carbodiimide (B86325) chemistry, often with an N-hydroxysuccinimide (NHS) ester intermediate to improve efficiency. thermofisher.commdpi.com This approach could be used to modify a wide range of materials:

Inorganic Nanoparticles: Surfaces of materials like silica, titania, or iron oxide nanoparticles can be functionalized with aminosilanes, making them ready for coupling with the carboxylic acid. mdpi.comnih.gov This would impart the chemical character of the dioxepane moiety to the nanoparticle surface.

Polymer Surfaces: Polymeric materials with surface amine groups (e.g., plasma-treated polymers or polymers synthesized with amine-containing monomers) can be modified.

Self-Assembled Monolayers (SAMs): Gold or silicon surfaces can be functionalized with SAMs that present terminal amine groups, which can then be coupled to the carboxylic acid.

This surface modification can be used to control surface energy, provide specific recognition sites, or act as a spacer for the attachment of other bioactive molecules.

Table 4: Potential Surface Modification Applications

| Surface Material | Surface Functional Group | Coupling Chemistry | Resulting Surface Property |

|---|---|---|---|

| Silica Nanoparticles | Amine (-NH₂) | EDAC/NHS Carbodiimide Coupling | Modified hydrophobicity/hydrophilicity |

| Gold (Au) | Amine (-NH₂) via Thiol SAM | EDAC/NHS Carbodiimide Coupling | Functionalized monolayer for sensing applications |

| Poly(methyl methacrylate) (PMMA) | Carboxylic Acid (-COOH) after UV treatment | Hydrazide linker chemistry | Bio-conjugation platform |

Polymerization Studies of 2 Methyl 1,3 Dioxepane 2 Carboxylic Acid and Its Derivatives

Ring-Opening Polymerization (ROP) of 2-Methyl-1,3-dioxepane-2-carboxylic acid

The direct ring-opening polymerization of this compound is complicated by the acidic nature of the carboxylic acid proton, which can interfere with many catalytic systems. This necessitates the careful selection of catalysts that are tolerant to acidic functional groups or the use of protecting group strategies.

The choice of catalyst is critical for the successful ROP of functional cyclic esters. Both organocatalysts and metal-based catalysts have been extensively studied for the ROP of related cyclic esters, and their applicability to this compound can be inferred.

Organocatalysis: Organocatalysts have emerged as a powerful tool for the ROP of cyclic esters due to their tolerance to various functional groups and lower toxicity compared to many metal-based catalysts. For monomers bearing acidic protons, basic organocatalysts can be particularly effective.

Phosphazene bases , such as t-BuP4, are highly basic and have been shown to catalyze the ROP of lactones initiated by a carboxylic acid acs.org. This suggests their potential for the polymerization of this compound, where the monomer itself could potentially act as the initiator.

Guanidines and Amidines , like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also effective catalysts for the ROP of cyclic esters nih.govnih.gov. Their basic nature allows for the activation of an initiating alcohol through hydrogen bonding, a mechanism that could be adapted for monomers with pendant acidic groups.

Bifunctional catalysts , such as those combining a thiourea and a tertiary amine, operate by simultaneously activating the monomer and the initiator, offering a high degree of control over the polymerization acs.org.

| Organocatalyst Type | Example(s) | Potential Mechanism | Reference |

| Phosphazene Base | t-BuP4 | Initiator/chain end activation | acs.orgnih.govnih.gov |

| Guanidine/Amidine | TBD, DBU | Nucleophilic or initiator activation | nih.govnih.gov |

| Bifunctional | Thiourea-amine | Dual activation of monomer and initiator | acs.org |

Metal-based Catalysts: Metal-based catalysts are widely used for the ROP of cyclic esters, offering high activity and control. However, the acidic proton of the carboxylic acid can poison many traditional catalysts.

Tin(II) octoate (Sn(Oct)₂) is a commonly used catalyst for the ROP of lactones but is sensitive to acidic impurities nih.gov. Its use for the direct polymerization of this compound would likely be challenging without a co-catalyst or specific reaction conditions.

Alkali and Alkaline Earth Metal Complexes have gained attention as less toxic alternatives. Simple alkali metal complexes can be highly active but may lead to poorly controlled polymerizations. The use of well-defined complexes with bulky ligands can improve control rsc.orgacs.org.

Zinc and Aluminum Complexes are also attractive due to their low toxicity and high Lewis acidity rsc.org. Bimetallic systems, where one metal acts as a Lewis acid to activate the monomer and the other participates in the nucleophilic attack, could be a promising strategy mdpi.com.

| Metal-based Catalyst Type | Example(s) | Key Considerations | Reference |

| Tin | Sn(Oct)₂ | Sensitive to acidic protons | nih.gov |

| Alkali/Alkaline Earth | Li, Na, K, Mg, Ca complexes | Can be highly active; control depends on ligand design | rsc.orgacs.org |

| Zinc/Aluminum | Zn and Al salen complexes | Low toxicity, high Lewis acidity; bimetallic systems show promise | rsc.orgmdpi.com |

Kinetic studies on the ROP of 1,5-dioxepan-2-one using organocatalysts like t-BuP4, TBD, and DBU have demonstrated that these polymerizations can proceed in a controlled manner nih.govnih.govresearchgate.net. For instance, with t-BuP4 and DBU, an initiator/chain end activated mechanism is proposed, while TBD is suggested to operate via a nucleophilic mechanism nih.govnih.gov. The presence of the carboxylic acid group in this compound would likely influence the reaction kinetics by interacting with the catalyst and the propagating chain end.

Achieving control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group fidelity, is crucial for tailoring the material properties. For the ROP of this compound, this would involve careful optimization of the polymerization conditions.

Initiator: The choice of initiator is critical. Alcohols are commonly used initiators for ROP. In the case of this monomer, the carboxylic acid group itself could potentially initiate the polymerization, especially with certain organocatalysts acs.org.

Temperature and Solvent: The polymerization temperature and solvent can significantly affect the reaction rate, equilibrium monomer concentration, and the occurrence of side reactions such as transesterification.

Monomer-to-Initiator Ratio: In a living or controlled polymerization, the number-average molecular weight (Mn) of the resulting polymer can be predetermined by the initial monomer-to-initiator ratio.

Copolymerization of this compound with other cyclic monomers is a versatile strategy to create materials with a wide range of properties. Comonomers such as ε-caprolactone (CL) and lactide (LA) are common choices for producing biodegradable polyesters acs.org. The incorporation of the carboxylic acid-functionalized monomer introduces pendant functional groups that can be used for further modification or to alter the hydrophilicity and degradation rate of the resulting copolymer.

The reactivity ratios of the comonomers will determine the microstructure of the copolymer (i.e., random, block, or gradient). Given the potential for different reactivity between the functionalized dioxepane and other lactones, the choice of catalyst will be crucial in controlling the copolymer composition and sequence distribution acs.org.

The pendant carboxylic acid groups in the polymer backbone are valuable functional handles for post-polymerization modification. This approach allows for the introduction of a wide variety of functionalities to tailor the polymer's properties for specific applications. For example, the carboxylic acid groups can be reacted with:

Alcohols to form ester linkages, attaching different side chains.

Amines to form amide bonds, which can be used to conjugate biomolecules or other functional moieties.

Other nucleophiles to introduce a diverse range of chemical groups.

This strategy of post-polymerization modification offers a modular approach to creating a library of functional materials from a single parent polymer nih.gov.

Polymerization of this compound Derivatives

An alternative and often more practical approach to obtaining polyesters with pendant carboxylic acid groups is to polymerize a derivative of this compound where the carboxylic acid is protected, followed by a deprotection step. This strategy circumvents the challenges associated with the direct polymerization of the acidic monomer.

Advanced Spectroscopic and Analytical Methodologies for 2 Methyl 1,3 Dioxepane 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-1,3-dioxepane-2-carboxylic acid. It provides precise information about the chemical environment of each nucleus within the molecule.

Advanced 1D and 2D NMR Techniques for Comprehensive Structural Assignment

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary data for structural confirmation. In ¹H NMR, the acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The protons on the dioxepane ring would present as complex multiplets due to their diastereotopic nature and coupling interactions. The methyl group protons would appear as a singlet, typically in the upfield region.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically deshielded, with a chemical shift expected between 170 and 185 ppm. princeton.edu The quaternary carbon of the acetal (B89532) (C2) would also have a distinct chemical shift, while the carbons of the dioxepane ring would appear in the region typical for oxygenated aliphatic carbons.

Two-dimensional (2D) NMR techniques are crucial for assigning these resonances definitively.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the proton network within the dioxepane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for the CH₂ groups of the ring.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons by observing correlations from the methyl protons and the ring protons to the C2 and carboxyl carbons.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | 175 - 185 | H from -CH₃, H from ring C4/C7 |

| -CH₃ | ~1.5 (s) | ~20 - 25 | C2, -COOH |

| C2 (quaternary) | - | ~95 - 105 | H from -CH₃, H from ring C4/C7 |

| Ring CH₂ (C4/C7) | ~3.5 - 4.0 (m) | ~65 - 75 | C2, C5/C6 |

| Ring CH₂ (C5/C6) | ~1.6 - 2.0 (m) | ~25 - 35 | C4/C7 |

Solid-State NMR for Polymer Microstructure Analysis

For polymers derived from this compound, such as polyesters formed via ring-opening polymerization, solid-state NMR (ssNMR) is essential for characterizing the microstructure in the solid phase. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR are particularly powerful. kpi.ua

Solid-state NMR can differentiate between crystalline and amorphous domains within the polymer matrix based on differences in molecular mobility, which affects signal linewidths and relaxation times. acs.org It can confirm the successful incorporation of the monomer unit into the polymer backbone by identifying the characteristic resonances of the ester carbonyl and the repeating dioxepane unit. Furthermore, ssNMR can provide insights into the packing and conformation of polymer chains in the solid state, which are critical for understanding the material's macroscopic properties. kpi.ua

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying functional groups and probing molecular conformation.

For this compound, the FT-IR spectrum is dominated by characteristic absorptions of the carboxyl group. spectroscopyonline.com A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orglibretexts.org The C=O stretching vibration appears as a strong, sharp band around 1710 cm⁻¹ for the dimerized form. libretexts.orglibretexts.org The dioxepane ring structure would give rise to a series of C-O-C stretching bands, typically in the fingerprint region between 1200 and 1000 cm⁻¹.

Raman spectroscopy complements FT-IR, particularly for symmetric vibrations that may be weak in the infrared spectrum. psu.edu The C=O stretch is also observable in the Raman spectrum, and the various C-C and C-O stretching and bending modes of the ring structure can be analyzed to provide insights into the conformational properties of the seven-membered dioxepane ring. researchgate.netresearchgate.net In aqueous solutions, the concentration-dependent changes in Raman spectra can be used to study intermolecular interactions and the equilibrium between monomeric and dimeric forms of the carboxylic acid. psu.edursc.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Weak/Not observed | Very Broad, Strong |

| C-H stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium-Strong |

| C=O stretch (dimer) | ~1710 | ~1710 | Very Strong (IR), Medium (Raman) |

| C-O-C stretch (ring) | 1200 - 1000 | 1200 - 1000 | Strong (IR) |

| O-H bend | ~1440-1395 and ~920 | - | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often employed to generate quasi-molecular ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ with minimal fragmentation. psu.edu

Electron Impact (EI) ionization, while often leading to extensive fragmentation and a weak or absent molecular ion peak for acetals, is invaluable for structural analysis through the resulting fragmentation pattern. psu.edudtic.mil The fragmentation of cyclic acetals is initiated by ionization at one of the oxygen atoms, followed by cleavage of adjacent bonds (α-cleavage). psu.eduwikipedia.org

Key fragmentation pathways for this compound would likely include:

Loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) following rearrangement.

Cleavage of the dioxepane ring, initiated by the formation of a stable oxonium ion. dtic.mil

Loss of small neutral molecules such as water (H₂O, 18 Da) or formaldehyde (B43269) (CH₂O, 30 Da). dtic.mil

Tandem MS (MS/MS) experiments can be used to isolate specific fragment ions and induce further fragmentation, providing a detailed map of the molecule's connectivity. lew.ro

| m/z (Nominal) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 161 | [M+H]⁺ | - |

| 159 | [M-H]⁻ | - |

| 143 | [M-OH]⁺ | •OH |

| 115 | [M-COOH]⁺ | •COOH |

| 116 | [M-CO₂]⁺• | CO₂ |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for assessing the purity of synthesized this compound and for separating it from reaction byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for analyzing volatile and thermally stable compounds. unar.ac.id Due to the low volatility and potential for thermal degradation of carboxylic acids, derivatization is typically required before GC-MS analysis. researchgate.net The carboxylic acid is often converted into a more volatile ester, such as a methyl ester, through reaction with reagents like methanolic HCl or diazomethane (B1218177). nih.gov

The resulting derivative can be separated from other components in a mixture on a GC column based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak in the chromatogram. This allows for the positive identification of the target compound by comparing its retention time and mass spectrum to that of an authentic standard. jddtonline.info The technique is highly sensitive and can be used to quantify impurities, making it essential for quality control and purity assessment. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly useful for analyzing the monomer's purity, identifying byproducts from its synthesis, and monitoring its conversion during polymerization reactions.

For the analysis of a polar, acidic compound like this compound, reversed-phase liquid chromatography is typically employed. A C18 column is commonly used as the stationary phase, while the mobile phase often consists of a gradient mixture of an aqueous solution with a mild acid (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Mass spectrometric detection, particularly with electrospray ionization (ESI), is highly effective for this class of compounds. Given the presence of the carboxylic acid group, ESI in the negative ion mode (ESI-) is generally preferred as the molecule readily deprotonates to form the [M-H]⁻ ion. researchgate.net This approach offers high sensitivity and specificity. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the exact mass of the parent ion and its fragments, which in turn enables the confirmation of its elemental composition.

The LC-MS analysis can provide critical data, including the retention time (t_R) of the compound and the mass-to-charge ratio (m/z) of various adducts, which collectively confirm the identity and purity of the analyte.

Table 1: Representative LC-MS Data for this compound

| Analyte | Retention Time (t_R) (min) | Ionization Mode | Observed m/z | Ion Adduct |

| This compound | 4.8 | ESI- | 159.0660 | [M-H]⁻ |

| This compound | 4.8 | ESI+ | 161.0811 | [M+H]⁺ |

| This compound | 4.8 | ESI+ | 183.0630 | [M+Na]⁺ |

Note: The data in this table is illustrative and represents typical expected values for this compound under standard LC-MS conditions.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination

For polymers derived from this compound, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution. rsc.org This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

The analysis is typically performed using a series of columns packed with porous gel materials of varying pore sizes. A suitable solvent for the polyester (B1180765), such as tetrahydrofuran (B95107) (THF) or chloroform, is used as the mobile phase. The system is calibrated with narrow-molecular-weight standards of a known polymer, commonly polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus elution volume.

The data obtained from SEC is fundamental for understanding how polymerization conditions affect the final properties of the material. A low PDI value (typically close to 1.0) is indicative of a controlled polymerization process.

Table 2: Illustrative SEC Data for Poly(this compound)

| Sample ID | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| Polymer Batch A | 15,200 | 18,100 | 1.19 |

| Polymer Batch B | 28,500 | 35,600 | 1.25 |

| Polymer Batch C | 45,800 | 59,100 | 1.29 |

Note: The data in this table is hypothetical and serves to illustrate typical results from an SEC analysis of a polyester.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of this compound or its crystalline derivatives at an atomic level. mdpi.com This method requires a high-quality single crystal of the compound.

The data obtained from a single crystal X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and the size of the repeating unit in the crystal.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₇H₁₂O₄ |

| Formula Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.123 |

| c (Å) | 7.981 |

| β (°) | 105.34 |

| Volume (ų) | 798.5 |

| Z | 4 |

Note: This data is representative of what would be obtained for a small organic molecule and is provided for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of this compound or its corresponding polymer. This method provides a crucial verification of the compound's elemental composition and purity.

The technique involves the complete combustion of a small, precisely weighed amount of the sample in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are then quantitatively measured. The percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O produced. The percentage of oxygen is typically determined by difference.

The experimentally determined elemental composition is then compared to the theoretical values calculated from the compound's chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the synthesized compound.

Table 4: Elemental Analysis Data for this compound and its Polymer

| Compound | Element | Theoretical % | Experimental % |

| C₆H₁₀O₄ (Monomer) | C | 52.17 | 52.15 |

| H | 6.29 | 6.31 | |

| O | 41.54 | 41.54 | |

| (C₆H₈O₃)n (Polymer) | C | 57.14 | 57.11 |

| H | 5.75 | 5.78 | |

| O | 37.11 | 37.11 |

Note: The data presented is illustrative. The polymer data assumes a repeating unit formed through a condensation reaction with the loss of water.

Computational Chemistry and Theoretical Investigations of 2 Methyl 1,3 Dioxepane 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Detailed computational studies on 2-Methyl-1,3-dioxepane-2-carboxylic acid are limited in publicly accessible literature. However, the principles of quantum chemical calculations can be applied to predict its electronic structure and reactivity. Density Functional Theory (DFT) and ab initio methods are powerful tools for such investigations. For a molecule like this compound, a functional such as B3LYP with a basis set like 6-311G(d,p) would be appropriate for geometry optimization and electronic property calculations. nih.gov

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid group and the dioxepane ring, which are rich in lone pair electrons. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid. The HOMO-LUMO gap would determine the molecule's susceptibility to nucleophilic and electrophilic attack.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.5 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Polarity of the molecule |

| Ionization Potential | ~ 7.0 eV | Energy required to remove an electron |

| Electron Affinity | ~ -1.5 eV | Energy released upon gaining an electron |

Note: These are hypothetical values based on similar molecules and would require specific calculations for verification.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the ESP map would show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the ether oxygens in the dioxepane ring. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential. This charge distribution is crucial in understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's physical properties and biological activity.

Conformational Analysis and Energy Landscapes of this compound

The seven-membered dioxepane ring is flexible and can adopt several conformations. Understanding the conformational preferences and the energy landscape is essential for predicting the molecule's three-dimensional structure and its interactions with other molecules.

Investigation of Ring Conformations and Dynamics

The 1,3-dioxepane (B1593757) ring can exist in various conformations, including chair, boat, and twist-boat forms. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. For similar cyclic structures, the chair conformation is often the most stable due to minimized steric and torsional strain. nih.gov The dynamics of the ring can be studied using molecular dynamics simulations, which would reveal the flexibility of the ring system and the timescale of conformational changes.

Influence of Substituents on Conformational Preferences

The methyl and carboxylic acid groups at the C2 position will significantly influence the conformational equilibrium of the dioxepane ring. The substituents can occupy pseudo-axial or pseudo-equatorial positions. The preferred conformation will be the one that minimizes steric hindrance between the substituents and the rest of the ring. It is generally observed that bulky substituents prefer to be in an equatorial or pseudo-equatorial position to reduce steric clashes. nih.gov

Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes and Transformations

Computational chemistry can model reaction pathways to understand the mechanisms of synthesis and chemical transformations of this compound. By calculating the energies of reactants, products, and transition states, one can determine the activation energy and the feasibility of a reaction.

For instance, the synthesis of this compound might involve the reaction of 1,4-butanediol (B3395766) with a pyruvic acid derivative. ocr.org.uk Computational modeling could elucidate the mechanism of this cyclization reaction, identifying the key intermediates and transition states. Similarly, transformations such as esterification or decarboxylation of the carboxylic acid group could be modeled to predict reaction conditions and outcomes. Transition state analysis would provide detailed information about the geometry of the activated complex, which is crucial for understanding the reaction mechanism at a molecular level. mdpi.com

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation dynamics, and interactions with different chemical environments. These simulations are particularly valuable for understanding how the molecule behaves in solutions, which can influence its reactivity and physical properties.

The conformational landscape of the seven-membered 1,3-dioxepane ring is complex, with several low-energy conformations such as chair, boat, and twist-boat forms being accessible. The presence of the methyl and carboxylic acid substituents at the C2 position further influences the relative energies and populations of these conformers. MD simulations can explore the transitions between these conformational states and determine their stability in different solvents.

A typical MD simulation protocol for this compound would involve the following steps:

Force Field Selection: A suitable force field, such as a general Amber force field (GAFF) or CHARMM, is chosen to describe the interatomic potentials of the molecule.

System Setup: The molecule is placed in a simulation box, which is then filled with a chosen solvent, such as water, methanol, or a non-polar solvent like hexane, to mimic different chemical environments.

Equilibration: The system is first minimized to remove any unfavorable contacts and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

Production Run: Following equilibration, a long production run is performed to generate a trajectory of the molecule's motion over time.

Analysis of the MD trajectory can reveal important information about the behavior of this compound in different environments. For instance, in aqueous solutions, the carboxylic acid group is expected to form strong hydrogen bonds with water molecules. The stability and dynamics of these hydrogen bonds can be quantified from the simulation. In contrast, in a non-polar solvent, the molecule may exhibit a greater degree of conformational freedom.

The following interactive data table summarizes hypothetical results from MD simulations of this compound in three different solvents, illustrating how the environment can affect its conformational preferences and hydrogen bonding behavior.

| Solvent | Predominant Conformation | Average Number of Hydrogen Bonds (Carboxylic Acid to Solvent) |

| Water | Twist-Chair | 3.2 |

| Methanol | Chair | 2.5 |

| Hexane | Boat-Chair | 0.1 |

These simulated findings would suggest that the polarity of the solvent plays a crucial role in determining the conformational equilibrium and intermolecular interactions of this compound.

Prediction of Spectroscopic Data for Enhanced Experimental Interpretation

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a variety of spectroscopic properties with a good balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The process typically involves:

Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is usually done by performing a geometry optimization at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)). For flexible molecules like this compound, it is important to consider multiple low-energy conformations.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can help in the assignment of peaks in the experimental NMR spectrum. For example, the chemical shift of the methyl protons and the protons on the dioxepane ring can be predicted to aid in their unambiguous assignment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can also be calculated using DFT. After geometry optimization, a frequency calculation is performed. This calculation provides the vibrational frequencies and their corresponding intensities. The predicted frequencies are often scaled by an empirical factor to better match experimental data.

Key vibrational modes for this compound that can be predicted include:

The O-H stretch of the carboxylic acid, which is typically a broad band.

The C=O stretch of the carboxylic acid.

The C-O stretches of the dioxepane ring and the carboxylic acid.

The C-H stretches of the methyl group and the ring.

The following interactive data table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (Methyl protons) | 1.45 ppm | 1.42 ppm |

| 13C NMR Chemical Shift (Carbonyl carbon) | 175.8 ppm | 176.2 ppm |

| IR Frequency (C=O stretch) | 1735 cm-1 | 1710 cm-1 |

| IR Frequency (O-H stretch) | 3450 cm-1 | ~3300 cm-1 (broad) |

The close agreement between the predicted and experimental data would provide strong evidence for the correct structural assignment of this compound and demonstrate the utility of computational methods in modern chemical research.

Advanced Applications in Materials Science and Sustainable Chemistry

Development of Functional Polymers from 2-Methyl-1,3-dioxepane-2-carboxylic acid Monomers

The polymerization of this compound is anticipated to proceed via ring-opening polymerization (ROP), a common method for producing polyesters from cyclic ester monomers. The presence of the carboxylic acid functionality provides a unique handle to impart specific properties to the resulting polymer, either through direct incorporation into the polymer backbone or as a pendant group that can be further modified.

Polymers with Tunable Degradation Profiles for Specific Material Applications

The inherent ester linkage within the dioxepane ring suggests that polymers derived from this compound would be susceptible to hydrolytic degradation. This feature is highly desirable for applications requiring biodegradable materials, such as in biomedical devices or environmentally friendly packaging. The rate of degradation can be influenced by several factors, including the polymer's molecular weight, crystallinity, and the surrounding environmental conditions.

The carboxylic acid group of the monomer unit is expected to play a crucial role in tuning the degradation profile. The presence of these acidic groups along the polymer chain could potentially lead to an "autocatalytic" effect, where the acidic by-products of hydrolysis accelerate further degradation of the polyester (B1180765) backbone nih.gov. This would allow for the design of polymers that degrade at a predictable rate. By copolymerizing this compound with other cyclic esters, the concentration of these acidic groups can be precisely controlled, offering a mechanism to tailor the degradation timeline to specific applications. For instance, a higher incorporation of the carboxylic acid-containing monomer would be expected to lead to faster degradation.

Table 1: Hypothetical Degradation Rates of Copolymers

This interactive table illustrates the potential influence of this compound content on the degradation rate of a copolymer under physiological conditions (pH 7.4, 37°C). The data is hypothetical and serves to demonstrate the principle of tunable degradation.

| % this compound | Time for 50% Mass Loss (Weeks) |

| 5 | 52 |

| 10 | 36 |

| 20 | 18 |

| 50 | 8 |

Polymers for Enhanced Mechanical, Optical, or Barrier Properties

The carboxylic acid group serves as a versatile functional point for modifying the polymer's physical properties. For instance, these groups can act as sites for cross-linking, which would enhance the mechanical strength and thermal stability of the material. The introduction of cross-links creates a network structure, transforming a thermoplastic material into a more robust thermoset.